2-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid
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Overview
Description
2-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid can be achieved through multicomponent reactions involving malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction typically involves the formation of intermediate compounds such as cyanothioacetamide, which undergoes further transformations through Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the multicomponent reaction approach mentioned above can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form analogues such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
Substitution: The compound can participate in substitution reactions, particularly involving the hydroxyl and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Manganese(II) triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) in water at 25°C.
Substitution: Various alkylating agents can be used in the presence of bases such as triethylamine (Et3N).
Major Products Formed
Oxidation: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
Substitution: Substituted cyclopenta[b]pyridine derivatives.
Scientific Research Applications
2-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid is unique due to its specific combination of functional groups and fused ring system. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
1017436-19-9 |
---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.2 |
Purity |
95 |
Origin of Product |
United States |
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